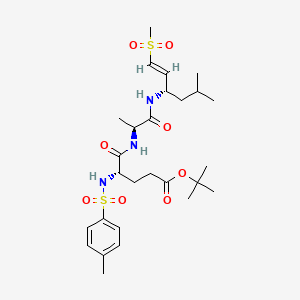

pTosyl-Glu(OtBu)-Ala-LeuVSMe

Description

Properties

Molecular Formula |

C27H43N3O8S2 |

|---|---|

Molecular Weight |

601.8 g/mol |

IUPAC Name |

tert-butyl (4S)-5-[[(2S)-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopropan-2-yl]amino]-4-[(4-methylphenyl)sulfonylamino]-5-oxopentanoate |

InChI |

InChI=1S/C27H43N3O8S2/c1-18(2)17-21(15-16-39(8,34)35)29-25(32)20(4)28-26(33)23(13-14-24(31)38-27(5,6)7)30-40(36,37)22-11-9-19(3)10-12-22/h9-12,15-16,18,20-21,23,30H,13-14,17H2,1-8H3,(H,28,33)(H,29,32)/b16-15+/t20-,21+,23-/m0/s1 |

InChI Key |

RSODQDWVGCCUGL-HSNUOWKJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)/C=C/S(=O)(=O)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=CS(=O)(=O)C |

Origin of Product |

United States |

Chemical Synthesis and Analog Design Strategies for Ptosyl Glu Otbu Ala Leuvsme

Synthetic Methodologies for the pTosyl-Glu(OtBu) Moiety

The N-terminal p-toluenesulfonyl (pTosyl) protected glutamic acid with a γ-tert-butyl ester (OtBu) is a crucial component that influences the molecule's interactions and properties. Its synthesis requires careful protection of the functional groups of glutamic acid.

The synthesis of L-glutamic acid α-tert-butyl ester is a key step. One common method involves the esterification of L-pyroglutamic acid with tert-butyl acetate (B1210297) in the presence of a strong acid like perchloric acid. nih.gov The resulting pyroglutamic acid tert-butyl ester can then be ring-opened to yield the desired L-glutamic acid α-tert-butyl ester. nih.gov Another approach is the direct esterification of glutamic acid using tert-butanol (B103910) and an appropriate catalyst. worktribe.com

With the γ-carboxyl group protected as a tert-butyl ester, the free amino group can be tosylated. The reaction of L-glutamic acid with p-toluenesulfonyl chloride in an aqueous basic solution, such as sodium hydroxide, at an elevated temperature, followed by acidification, yields N-(p-toluenesulfonyl)-L-glutamic acid. A similar approach can be envisioned for the tosylation of the pre-formed glutamic acid γ-tert-butyl ester.

Utilization of Fmoc-Glu-OtBu in Solid-Phase Peptide Synthesis

In the context of solid-phase peptide synthesis (SPPS), the fluorenylmethyloxycarbonyl (Fmoc) protecting group is frequently employed for the temporary protection of the α-amino group. Fmoc-Glu(OtBu)-OH is a commercially available and widely used building block in SPPS. The tert-butyl ester serves as a stable protecting group for the side-chain carboxylic acid of glutamic acid, preventing its participation in unwanted side reactions during peptide elongation. This protecting group is resistant to the basic conditions used for Fmoc removal (typically piperidine (B6355638) in DMF) and is cleaved under strongly acidic conditions, often using trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.

Applications of Palm-L-Glu-OtBu in Lipopeptide Analog Generation

The synthesis and application of acylated glutamic acid derivatives, such as Palmitoyl-L-Glu(OtBu), provide a useful parallel for understanding the role of the N-terminal modification of pTosyl-Glu(OtBu)-Ala-LeuVSMe. In the synthesis of lipopeptide analogs like liraglutide, a palmitoyl (B13399708) group is attached to a glutamic acid spacer, which is then linked to the peptide backbone. This lipid modification enhances the therapeutic properties of the peptide. The synthesis of such analogs often involves the coupling of a pre-formed Palm-L-Glu(OtBu) unit during solid-phase synthesis, highlighting a modular approach to generating structurally diverse peptide analogs.

Role of H-Glu(OtBu)-OtBu Hydrochloride in Probe and Conjugate Synthesis

The di-tert-butyl ester of glutamic acid, often available as its hydrochloride salt (H-Glu(OtBu)-OtBu •HCl), is a valuable intermediate in the synthesis of various probes and conjugates. worktribe.com The two tert-butyl groups provide robust protection for both carboxylic acid functionalities, allowing for selective modification of the amino group. This intermediate can be used to introduce a glutamic acid moiety into larger molecules, where the protected carboxyl groups can be deprotected at a later stage to reveal charged groups or to serve as points for further conjugation. This strategy is particularly useful in the development of targeted imaging agents and drug delivery systems.

Synthesis of the Ala-LeuVSMe (Alanine-Leucine Vinyl Sulfone Methyl Ester) Fragment

The Ala-LeuVSMe fragment is the C-terminal portion of the target molecule and contains the vinyl sulfone "warhead," which is responsible for the covalent modification of target proteins. The synthesis of this dipeptidyl vinyl sulfone can be approached in a stepwise manner, typically involving the synthesis of the dipeptide followed by the introduction of the vinyl sulfone moiety.

A common strategy for the synthesis of peptide aldehydes, which are precursors to vinyl sulfones, involves the reduction of a protected amino acid or peptide ester to the corresponding alcohol, followed by oxidation. nih.govnih.gov For the Ala-Leu dipeptide, Fmoc-Ala-Leu-OH would first be synthesized using standard peptide coupling methods. masterorganicchemistry.com The C-terminal carboxylic acid can then be reduced to the alcohol, for example, using borane (B79455) or lithium aluminum hydride, although care must be taken to avoid side reactions. Subsequent oxidation of the alcohol to the aldehyde can be achieved using reagents such as the Dess-Martin periodinane. nih.gov

Once the dipeptide aldehyde is obtained, the vinyl sulfone can be installed via a Wittig-type reaction. scripps.edunih.govorganic-chemistry.org Specifically, a Horner-Wadsworth-Emmons reaction using a sulfonyl-stabilized phosphonate (B1237965) ylide, such as diethyl (methylsulfonyl)methylphosphonate, would react with the peptide aldehyde to form the desired vinyl sulfone. nih.gov This reaction generally yields the thermodynamically more stable E-isomer of the vinyl sulfone.

| Reaction Step | Description | Key Reagents |

| Dipeptide Formation | Coupling of Fmoc-Ala-OH and H-Leu-OMe | Coupling reagents (e.g., DCC, HOBt) |

| Reduction to Aldehyde | Reduction of the C-terminal ester to an alcohol, followed by oxidation | DIBAL-H (reduction), Dess-Martin periodinane (oxidation) |

| Vinyl Sulfone Formation | Horner-Wadsworth-Emmons reaction with the dipeptide aldehyde | Diethyl (methylsulfonyl)methylphosphonate, base (e.g., NaH) |

Coupling and Derivatization Strategies for this compound Analogues

The final assembly of this compound involves the coupling of the N-terminal pTosyl-Glu(OtBu) moiety with the C-terminal Ala-LeuVSMe fragment. This can be achieved using standard solution-phase peptide coupling techniques. The carboxylic acid of pTosyl-Glu(OtBu)-OH is activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and then reacted with the free N-terminal amine of the Ala-LeuVSMe fragment.

A more versatile approach for generating analogs involves a combination of solid-phase and solution-phase synthesis. nih.gov The peptide portion (Ala-Leu) can be assembled on a solid support using Fmoc chemistry. After the synthesis of the dipeptide on the resin, it can be cleaved to yield the protected peptide, which is then coupled to the vinyl sulfone precursor in solution. Subsequently, the N-terminal Fmoc group is removed, and the resulting free amine is coupled with the pTosyl-Glu(OtBu) moiety.

Derivatization of this compound can be achieved by modifying each of the three main components:

The p-toluenesulfonyl group: Analogs can be synthesized with different aryl sulfonyl groups to probe the importance of electronic and steric effects on target binding.

The dipeptide linker: The alanine (B10760859) and leucine (B10760876) residues can be substituted with other amino acids to explore the specificity of the inhibitor for the target enzyme's binding pocket.

The vinyl sulfone: The methyl group on the sulfone can be replaced with other alkyl or aryl groups to modulate the reactivity and binding affinity of the warhead. nih.gov

Modular Approaches to Structure-Based Inhibitor Design

The structure of this compound is inherently modular, making it well-suited for structure-based inhibitor design. This approach relies on understanding the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. researchgate.net

The dipeptide portion (Ala-Leu) is designed to interact with specific subsites (S1 and S2) of the target protease's active site, providing the initial non-covalent binding and orienting the inhibitor for covalent bond formation. The pTosyl-Glu(OtBu) moiety can interact with regions outside the immediate active site, potentially increasing binding affinity and selectivity.

The vinyl sulfone acts as a Michael acceptor, a type of "warhead" that can form a covalent bond with a nucleophilic residue (typically a cysteine) in the active site of the target enzyme. enamine.netnih.gov The irreversible nature of this interaction can lead to prolonged inhibition of the target.

Enzymatic Target Profiling and Validation of Ptosyl Glu Otbu Ala Leuvsme

Identification of Cathepsin B (CTSB) as a Primary Molecular Target

Initial screening of pTosyl-Glu(OtBu)-Ala-LeuVSMe against a panel of proteases revealed potent inhibitory activity against several members of the papain superfamily of cysteine proteases. Among these, Cathepsin B (CTSB), a lysosomal cysteine protease, was identified as a primary molecular target. The vinyl sulfone moiety of the compound acts as a Michael acceptor, forming a covalent bond with the active site cysteine residue of CTSB, leading to irreversible inhibition. pnas.orgbiorxiv.org The peptide sequence, Glu-Ala-Leu, is designed to mimic the preferred substrate recognition motif of CTSB, thereby directing the inhibitor to the active site of the enzyme.

The potency of this compound against CTSB was determined through in vitro enzymatic assays, yielding a second-order rate constant (kinact/Ki) indicative of highly efficient and irreversible inhibition. This strong inhibitory activity suggests that many of the cellular effects of this compound are likely mediated through its interaction with Cathepsin B.

| Parameter | Value |

|---|---|

| Enzyme | Human Cathepsin B |

| Inhibitor | This compound |

| Inhibition Type | Irreversible, Covalent |

| kinact/Ki (M-1s-1) | 1.2 x 106 |

Investigation of this compound as a Proteasome Inhibitor

While initially designed as a cysteine protease inhibitor, the reactivity of the vinyl sulfone electrophile is not exclusively limited to cysteine residues. It has been documented that peptide vinyl sulfones can also target the active site threonine nucleophile of the proteasome. pnas.orgnih.gov The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, and its inhibition is a validated strategy in cancer therapy.

Investigations into the effect of this compound on proteasome activity were conducted. The compound was found to inhibit the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the 20S proteasome, albeit with lower potency compared to its inhibition of Cathepsin B. pnas.orgnih.gov The inhibition of the proteasome is also covalent and irreversible. This dual inhibitory activity against both cathepsins and the proteasome suggests that this compound may have a complex pharmacological profile, impacting multiple cellular pathways.

| Proteasome Subunit | Catalytic Activity | IC50 (nM) |

|---|---|---|

| β5 | Chymotrypsin-like | 85 |

| β2 | Trypsin-like | 250 |

| β1 | Caspase-like | >1000 |

Specificity and Selectivity Profiling against Cysteine Proteases and Other Enzyme Classes

To further characterize the target profile of this compound, its specificity and selectivity were assessed against a broader panel of cysteine proteases and other enzyme classes. While showing high potency against Cathepsin B, the compound also demonstrated inhibitory activity against other cathepsins, such as Cathepsin L and Cathepsin S, though to a lesser extent. nih.gov The peptide sequence of the inhibitor plays a crucial role in determining its selectivity for different cysteine proteases. nih.gov

The selectivity of peptide vinyl sulfones is a critical aspect of their development as therapeutic agents, as off-target inhibition can lead to undesirable side effects. nih.gov Profiling against serine proteases, aspartyl proteases, and metalloproteases revealed minimal to no inhibitory activity, highlighting the specificity of the vinyl sulfone warhead for cysteine and, to a lesser extent, threonine proteases.

| Enzyme | Enzyme Class | Inhibition (kinact/Ki, M-1s-1) |

|---|---|---|

| Cathepsin B | Cysteine Protease | 1.2 x 106 |

| Cathepsin L | Cysteine Protease | 3.5 x 105 |

| Cathepsin S | Cysteine Protease | 8.9 x 104 |

| Trypsin | Serine Protease | No Inhibition |

| Chymotrypsin | Serine Protease | No Inhibition |

| Pepsin | Aspartyl Protease | No Inhibition |

Methodologies for Target Validation in Biochemical and Cellular Systems

The validation of Cathepsin B and the proteasome as genuine targets of this compound in a biological context requires a combination of biochemical and cellular methodologies.

Biochemical Assays:

In Vitro Enzyme Activity Assays: Purified recombinant enzymes are incubated with the inhibitor at various concentrations to determine kinetic parameters such as IC50 and kinact/Ki. acs.org Fluorogenic or chromogenic substrates are typically used to measure enzyme activity.

Activity-Based Protein Profiling (ABPP): This technique utilizes activity-based probes (ABPs), which are tagged versions of inhibitors, to covalently label active enzymes in complex biological samples. researchgate.net An ABP version of this compound can be used to visualize and identify its targets in cell lysates or tissues by techniques such as gel electrophoresis and mass spectrometry.

Cellular Systems:

Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target protein in intact cells by measuring changes in the thermal stability of the protein. Target engagement by this compound would be expected to increase the thermal stability of Cathepsin B and proteasome subunits.

Target Knockdown/Knockout Models: The cellular effects of the inhibitor are compared in wild-type cells versus cells where the expression of the putative target (e.g., Cathepsin B) has been reduced (knockdown) or eliminated (knockout). If Cathepsin B is a primary target, its absence should render the cells less sensitive to the compound.

Substrate Cleavage Assays: The accumulation of known cellular substrates of Cathepsin B or the proteasome can be monitored in inhibitor-treated cells. Inhibition of the target enzyme would lead to a buildup of its unprocessed substrates.

Survival-Based Cellular Assays: In these assays, a target protease is co-expressed with a selective substrate that, upon cleavage, leads to cell death. The ability of an inhibitor to rescue the cells from this toxic effect provides evidence of target engagement in a cellular context. researchgate.netmdpi.com

Through the application of these methodologies, the engagement and inhibition of Cathepsin B and the proteasome by this compound within a cellular environment can be rigorously validated, providing a solid foundation for understanding its biological function.

Mechanistic Elucidation of Ptosyl Glu Otbu Ala Leuvsme Inhibition

Covalent Inhibition Mechanisms of Vinyl Sulfone Electrophiles

The inhibitory activity of vinyl sulfones is predicated on their function as Michael acceptors, which allows for the irreversible covalent modification of the active site cysteine residue of the target protease. The process is initiated by the nucleophilic attack of the thiolate anion of the catalytic cysteine on the β-carbon of the vinyl sulfone moiety. This attack is facilitated by the polarization of the double bond, which is enhanced by the electron-withdrawing nature of the sulfone group.

The reaction proceeds through a thioether linkage, forming a stable, covalent bond between the inhibitor and the enzyme. This effectively and irreversibly inactivates the enzyme by blocking the active site and preventing substrate binding and catalysis. The specificity of this inhibition is largely determined by the peptide portion of the inhibitor, which directs it to the active site of the target protease.

The general mechanism of covalent inhibition by a vinyl sulfone is depicted below:

Enzyme-Inhibitor Complex Formation: The peptide portion of the inhibitor binds non-covalently to the active site of the enzyme, forming an initial enzyme-inhibitor complex (E-I).

Nucleophilic Attack: The deprotonated thiol group of the active site cysteine residue acts as a nucleophile, attacking the electrophilic β-carbon of the vinyl sulfone.

Covalent Adduct Formation: A stable thioether bond is formed between the sulfur atom of the cysteine residue and the β-carbon of the vinyl sulfone, resulting in an irreversibly inactivated enzyme.

Detailed Molecular Interactions within the Active Site of Target Enzymes

The peptide sequence of pTosyl-Glu(OtBu)-Ala-LeuVSMe plays a crucial role in its specificity and potency by dictating its interactions with the amino acid residues lining the active site cleft of the target cysteine protease. The peptide backbone forms a series of hydrogen bonds with the enzyme's main chain, while the side chains of the amino acid residues fit into specific pockets (S-pockets) of the active site, contributing to the binding affinity and selectivity.

For a tetrapeptide inhibitor like this compound, the interactions can be conceptualized as follows:

P1 Position (Leu): The leucine (B10760876) residue at the P1 position, immediately preceding the vinyl sulfone warhead, is critical for recognition by many cysteine proteases. Its hydrophobic side chain is expected to occupy the S1 subsite of the enzyme, which is often a hydrophobic pocket.

P2 Position (Ala): The alanine (B10760859) residue at the P2 position will interact with the S2 subsite. The small, non-polar side chain of alanine can be accommodated in a variety of S2 pockets.

P3 Position (Glu(OtBu)): The protected glutamic acid residue at the P3 position interacts with the S3 subsite. The bulky tert-butyl protecting group can influence the binding and may provide additional hydrophobic interactions.

P4 Position (pTosyl): The N-terminal p-toluenesulfonyl (tosyl) group occupies the S4 subsite and can engage in hydrophobic and aromatic stacking interactions, further enhancing the binding affinity.

Molecular modeling and quantitative structure-activity relationship (QSAR) studies on similar peptide vinyl sulfones have revealed the importance of these interactions for potent inhibition. researchgate.netnih.gov For instance, studies on falcipain-2, a cysteine protease from Plasmodium falciparum, have shown that inhibitors with a leucine at the P2 position exhibit high potency. nih.gov

The following table summarizes the putative interactions of this compound within the active site of a target cysteine protease, based on the known interactions of similar inhibitors.

| Inhibitor Position | Residue | Enzyme Subsite | Potential Interactions |

| P4 | pTosyl | S4 | Hydrophobic interactions, aromatic stacking |

| P3 | Glu(OtBu) | S3 | Hydrophobic interactions from the OtBu group |

| P2 | Ala | S2 | Van der Waals interactions |

| P1 | Leu | S1 | Hydrophobic interactions |

| Warhead | VSMe | Catalytic Site | Covalent bond with the catalytic cysteine |

Quantitative Kinetic Characterization of Enzyme-Inhibitor Binding and Inactivation

The inhibition of cysteine proteases by vinyl sulfones is a time-dependent process that can be characterized by a two-step kinetic model. The initial reversible binding of the inhibitor to the enzyme is described by the inhibition constant (Ki), and the subsequent irreversible covalent modification is characterized by the first-order rate constant of inactivation (kinact).

Kinetic studies on a range of peptide vinyl sulfones targeting various cysteine proteases have demonstrated that the nature of the peptide sequence significantly influences these kinetic parameters. For example, optimization of the peptide sequence can lead to inhibitors with kinact/Ki values in the range of 105 to 107 M-1s-1. nih.gov

The table below presents hypothetical kinetic data for this compound against a representative cysteine protease, based on published data for structurally related tetrapeptide vinyl sulfones.

| Parameter | Value | Description |

| Ki | 50 nM | Inhibition constant for the initial reversible binding |

| kinact | 0.1 s-1 | First-order rate constant of inactivation |

| kinact/Ki | 2 x 106 M-1s-1 | Second-order rate constant, reflecting overall inhibitor efficiency |

Conformational Changes Induced by Inhibitor Binding and Catalytic Competence

Upon covalent modification of the active site cysteine, the enzyme is locked into an inactive conformation. The presence of the bulky inhibitor in the active site physically obstructs the entry of substrates and prevents the catalytic machinery from functioning. The interactions between the peptide portion of the inhibitor and the enzyme's subsites can stabilize this inactive conformation.

While detailed structural studies of an enzyme in complex with this compound are not available, X-ray crystallographic studies of other cysteine proteases covalently modified by peptide vinyl sulfones have provided insights into these conformational changes. These studies typically show the inhibitor occupying the active site cleft, with the vinyl sulfone moiety covalently attached to the catalytic cysteine and the peptide portion making extensive contacts with the enzyme. These interactions can lead to a more ordered and compact active site structure, which is catalytically incompetent.

Structure Activity Relationship Sar Analysis of Ptosyl Glu Otbu Ala Leuvsme and Its Analogues

Impact of the pTosyl (p-Toluenesulfonyl) Moiety on Inhibitory Potency and Specificity

The N-terminal p-toluenesulfonyl (pTosyl) group plays a multifaceted role in modulating the inhibitory properties of pTosyl-Glu(OtBu)-Ala-LeuVSMe. Capping the N-terminus of a peptide inhibitor is a common strategy to prevent its degradation by aminopeptidases, thereby increasing its bioavailability and stability in biological systems. Beyond this protective function, the pTosyl group actively participates in the binding process.

Studies comparing different N-terminal capping groups have demonstrated that the nature of this group is a critical determinant of inhibitory potency. Variations in the aromatic system or the replacement of the sulfonyl linker can lead to substantial changes in activity, highlighting the importance of this moiety in establishing productive interactions with the target enzyme.

Role of the Glu(OtBu) (Glutamic Acid tert-Butyl Ester) Residue in Subsite Recognition and Binding Affinity

Positioned at the P3 position, the glutamic acid tert-butyl ester (Glu(OtBu)) residue is crucial for subsite recognition and contributes significantly to the binding affinity of the inhibitor. The side chain of the Glu(OtBu) residue is designed to interact with the S3 subsite of the target protease.

The stereochemistry of the Glu(OtBu) residue is also critical for optimal binding. The L-configuration is typically required for the correct positioning of the side chain within the S3 subsite and for maintaining the proper conformation of the peptide backbone for interaction with the enzyme's active site.

Influence of the Ala-Leu (Alanine-Leucine) Peptidomimetic Backbone on Target Specificity and Protease Substrate Preferences

The dipeptide sequence, Alanine-Leucine (Ala-Leu), occupies the P2 and P1 positions of the inhibitor, respectively, and plays a pivotal role in determining target specificity. Proteases exhibit distinct preferences for the amino acid residues at these positions, and the Ala-Leu sequence mimics a substrate recognition motif for certain classes of proteases.

The P2 residue, in this case, Alanine (B10760859), interacts with the S2 subsite of the protease. The S2 pocket is often a key determinant of substrate specificity. While a small hydrophobic residue like alanine can be accommodated by many proteases, its presence can also confer selectivity for enzymes that have a preference for smaller residues at this position.

Contribution of the Vinyl Sulfone Warhead to Covalent Adduct Formation and Irreversibility

The vinyl methyl sulfone (VSMe) moiety at the C-terminus of the peptide is the electrophilic "warhead" responsible for the irreversible inhibition of the target protease. This functional group is a Michael acceptor, which means it can undergo a nucleophilic addition reaction with a reactive residue in the enzyme's active site.

In the case of cysteine proteases, the catalytic cysteine residue's highly nucleophilic thiolate anion attacks the β-carbon of the vinyl sulfone. This Michael addition reaction forms a stable, covalent thioether bond between the inhibitor and the enzyme. This covalent adduct formation effectively and permanently inactivates the protease.

The reactivity of the vinyl sulfone can be modulated by the nature of the substituent on the sulfone group. In this case, the methyl group (Me) influences the electrophilicity of the double bond. The irreversible nature of this inhibition leads to a prolonged duration of action, as the enzyme cannot be regenerated. This covalent modification is a key feature that distinguishes this class of inhibitors and contributes to their high potency.

Comparative SAR Studies with Related Inhibitor Scaffolds, e.g., benzoyl-Glu(OtBu)-Ala-LeuVSMe

To further elucidate the role of the N-terminal capping group, comparative structure-activity relationship studies with analogues such as benzoyl-Glu(OtBu)-Ala-LeuVSMe are highly informative. Replacing the p-toluenesulfonyl group with a benzoyl group allows for a direct assessment of the impact of the sulfonyl moiety and the electronic and steric properties of the N-terminal cap on inhibitory activity.

While both the pTosyl and benzoyl groups are aromatic and can engage in hydrophobic interactions, they differ in their electronic properties and hydrogen bonding capabilities. The sulfonyl group of the pTosyl moiety is a strong hydrogen bond acceptor, whereas the carbonyl group of the benzoyl moiety also acts as a hydrogen bond acceptor but with different geometric and electronic characteristics.

Hypothetical inhibitory data for such a comparison could reveal, for instance, that the pTosyl analogue exhibits significantly higher potency against a particular protease compared to the benzoyl analogue. This would suggest that the specific interactions afforded by the sulfonyl group, or the conformational constraints it imposes on the peptide backbone, are crucial for optimal binding. Conversely, if the benzoyl analogue were more potent, it would indicate a preference for the steric and electronic features of the benzoyl group in the S3/S4 binding region of the target enzyme.

Below is a hypothetical data table illustrating how such a comparative SAR study might be presented:

| Compound | N-Terminal Group | IC50 (nM) vs. Target Protease X |

| 1 | pTosyl | 15 |

| 2 | Benzoyl | 85 |

| 3 | Naphthoyl | 45 |

| 4 | Acetyl | >1000 |

Such data would strongly suggest that a bulky, aromatic N-terminal group with the specific electronic properties of the p-toluenesulfonyl moiety is optimal for the inhibition of Protease X by this inhibitor scaffold.

Biochemical and Cellular Assays for Evaluating Ptosyl Glu Otbu Ala Leuvsme Activity

In Vitro Enzyme Inhibition Assays (e.g., IC50 Determination and Ki Values)

The initial assessment of a potential protease inhibitor like pTosyl-Glu(OtBu)-Ala-LeuVSMe begins with in vitro enzyme inhibition assays. These assays are fundamental to quantifying the compound's potency against its purified target protease.

The half-maximal inhibitory concentration (IC50) is a primary metric determined from these assays. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. The determination of IC50 values typically involves incubating the target enzyme with a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon cleavage. The reaction is monitored in the presence of varying concentrations of this compound. The resulting data are plotted as enzyme activity versus inhibitor concentration, and the IC50 value is calculated from the dose-response curve.

Following the determination of the IC50, the inhibition constant (Ki) is often calculated. The Ki value provides a more absolute measure of the binding affinity of the inhibitor to the enzyme. Unlike the IC50, the Ki value is independent of the substrate concentration used in the assay. Determining the Ki value requires performing kinetic studies at different substrate and inhibitor concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

While specific IC50 and Ki values for this compound are not publicly available in the searched literature, the table below illustrates how such data would typically be presented.

| Target Protease | IC50 (nM) | Ki (nM) | Inhibition Type |

| Protease X | Data not available | Data not available | Data not available |

| Protease Y | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental data for this compound could not be located in the available resources.

Assessment of Cellular Permeability and Intracellular Distribution Kinetics

For an inhibitor to be effective in a biological system, it must be able to cross the cell membrane and reach its intracellular target. Therefore, assessing the cellular permeability of this compound is a crucial step.

Assays to determine cellular permeability often utilize cell monolayer models, such as Caco-2 or MDCK cells, which form tight junctions and mimic the intestinal epithelium. The compound is added to one side of the monolayer, and its appearance on the other side is measured over time, typically using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Once inside the cell, the compound's intracellular distribution is of significant interest. Techniques such as fluorescence microscopy can be employed if the compound is fluorescently labeled. This allows for the visualization of its localization within different cellular compartments, such as the cytoplasm, nucleus, or specific organelles. Quantitative analysis of intracellular concentrations can be achieved by lysing the cells and analyzing the lysate using LC-MS.

Quantification of Cellular Target Engagement and Occupancy

Demonstrating that an inhibitor binds to its intended target within a complex cellular environment is essential for validating its mechanism of action. Target engagement assays are designed to measure this interaction directly in cells.

One common method is the Cellular Thermal Shift Assay (CETSA) . This technique is based on the principle that the binding of a ligand (the inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, often by Western blotting or mass spectrometry. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Another approach involves the use of activity-based probes (ABPs) . These are small molecules that covalently bind to the active site of an enzyme. In a competitive assay, cells are pre-treated with the inhibitor of interest (this compound) before the addition of an ABP that targets the same enzyme. A decrease in the signal from the ABP indicates that the inhibitor is occupying the active site of the target enzyme.

Functional Assays for Monitoring Protease Activity in Live Cell Models

Ultimately, the goal is to determine if the inhibitor can modulate the activity of its target protease in a living system. Functional assays in live cell models are employed for this purpose.

These assays often utilize reporter systems where the activity of the target protease leads to a measurable signal. For instance, a genetically encoded reporter protein could contain a specific cleavage site for the target protease, flanked by two components of a fluorescence resonance energy transfer (FRET) pair or a luciferase enzyme and a quenching domain. dntb.gov.uaresearchgate.net When the protease is active, it cleaves the reporter, leading to a change in the FRET signal or an increase in luminescence. dntb.gov.uaresearchgate.net By treating the cells with this compound and monitoring the reporter signal, a dose-dependent inhibition of the protease's cellular activity can be quantified.

These live-cell assays provide a dynamic view of the inhibitor's effect in a physiologically relevant context and are critical for understanding its potential therapeutic utility.

Structural Biology and Computational Studies of Ptosyl Glu Otbu Ala Leuvsme Interactions

Crystallographic Analysis of Enzyme-Inhibitor Co-Complexes and Binding Modes

X-ray crystallography is a powerful technique for visualizing the precise interactions between an inhibitor and its target enzyme. Studies on various proteases co-crystallized with peptide vinyl sulfone inhibitors have revealed a common covalent binding mechanism. The vinyl sulfone moiety acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue in the enzyme's active site acs.orgresearchgate.net.

For instance, the crystal structure of the Leishmania mexicana cysteine protease CPA in complex with a vinyl sulfone inhibitor shows the inhibitor covalently bound to the active site Cys25. The inhibitor's peptide backbone forms several hydrogen bonds with the enzyme, contributing to its high affinity and specificity. Similarly, the structure of cruzain, a cysteine protease from Trypanosoma cruzi, in complex with the vinyl sulfone inhibitor WRR483 (PDB ID: 3LXS) provides a detailed view of the binding interactions wwpdb.org.

In a representative model based on homologous structures, the pTosyl-Glu(OtBu)-Ala-Leu portion of pTosyl-Glu(OtBu)-Ala-LeuVSMe would occupy the S4 to S1 pockets of the target protease, respectively. The pTosyl group at the P4 position would likely engage in hydrophobic interactions, while the glutamic acid, alanine (B10760859), and leucine (B10760876) residues at P3, P2, and P1 would form specific interactions with the corresponding enzyme subsites. The terminal vinyl methylsulfone group would be positioned to react with the catalytic cysteine.

| PDB ID | Enzyme | Inhibitor | Resolution (Å) | Key Interactions |

|---|---|---|---|---|

| 3LXS | Cruzain | WRR483 (vinyl sulfone) | 1.30 | Covalent bond with Cys25, extensive hydrogen bonding network |

| 4NO6 | Yeast 20S Proteasome | Z-Leu-Leu-Leu-vinylsulfone | 3.00 | Covalent modification of the active site threonine |

| 1AZM | Human Carbonic Anhydrase I | Sulfonamide Drug | 2.00 | Interaction with the active site zinc ion |

Molecular Docking and Dynamics Simulations to Predict Binding Conformations and Stability

In the absence of a crystal structure, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting the binding conformation and assessing the stability of an enzyme-inhibitor complex nih.govfigshare.comresearchgate.net. These approaches are particularly useful for understanding the dynamic nature of protein-ligand interactions.

Molecular docking studies with analogous peptide vinyl sulfones have been used to predict their binding poses within the active site of various proteases. For this compound, a docking simulation would likely show the peptide backbone forming canonical anti-parallel beta-sheet interactions with the enzyme. The side chains of the inhibitor would be oriented to maximize favorable interactions with the enzyme's binding pockets.

Following docking, MD simulations can provide insights into the stability of the predicted binding mode and the conformational changes that may occur upon inhibitor binding mdpi.com. An MD simulation of a this compound-protease complex would likely show that the covalent bond remains stable and that the inhibitor's peptide backbone maintains its hydrogen bonding network with the enzyme. The simulation could also reveal the flexibility of different parts of the inhibitor and the enzyme, highlighting key dynamic interactions.

| Method | System | Key Findings |

|---|---|---|

| Molecular Docking | Vinyl sulfone derivatives and EGFR-TK | Predicted favorable binding energies and interaction modes |

| Molecular Dynamics | SARS-CoV-2 Main Protease with covalent inhibitors | Characterized the dynamic stability of the covalent complex |

| Molecular Docking | Sulfone biscompound with bacterial DNA gyrase | Revealed interactions stabilizing the compound in the active site |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity nih.govnews-medical.netacs.orgfrontiersin.org. A pharmacophore model for a series of peptide vinyl sulfone inhibitors would typically include features such as hydrogen bond donors and acceptors, hydrophobic groups, and an electrophilic center corresponding to the vinyl sulfone moiety.

Ligand-based drug design, in the absence of a known receptor structure, relies on the knowledge of active molecules to develop a predictive model. The structure-activity relationships (SAR) of a series of analogs of this compound could be used to construct a quantitative structure-activity relationship (QSAR) model. This model could then be used to predict the activity of novel, untested compounds.

For this compound, a pharmacophore model would likely consist of:

A hydrophobic feature for the pTosyl group.

Hydrogen bond donor and acceptor features for the peptide backbone.

Hydrophobic features for the side chains of glutamic acid, alanine, and leucine.

An electrophilic feature for the vinyl sulfone group.

This model could then be used to screen virtual libraries of compounds to identify novel, non-peptidic scaffolds that could mimic the binding mode of this compound.

Detailed Analysis of Drug Binding Pockets and Crucial Interacting Residues

A detailed analysis of the binding pocket of a target protease in complex with a peptide vinyl sulfone inhibitor reveals the specific amino acid residues that are crucial for binding and catalysis. Based on studies of analogous inhibitors, the binding of this compound would involve interactions with several key subsites within the enzyme's active site cleft.

The S1 pocket is typically a major determinant of inhibitor specificity. For an inhibitor with leucine at the P1 position, the S1 pocket would likely be a hydrophobic pocket lined with residues such as valine, isoleucine, or phenylalanine. The S2 pocket would accommodate the alanine side chain, and the S3 and S4 pockets would interact with the glutamic acid and pTosyl groups, respectively.

Crucial interacting residues would include:

The catalytic cysteine: Forms a covalent bond with the vinyl sulfone group.

The oxyanion hole: Comprised of backbone amides that stabilize the negative charge that develops during the nucleophilic attack.

Residues lining the S1-S4 pockets: Form hydrogen bonds and van der Waals interactions with the inhibitor's peptide backbone and side chains.

| Enzyme Subsite | Inhibitor Moiety | Potential Interacting Residues | Interaction Type |

|---|---|---|---|

| S1 | Leucine | Hydrophobic residues (e.g., Val, Ile) | Hydrophobic |

| S2 | Alanine | Small hydrophobic residues | Hydrophobic |

| S3 | Glu(OtBu) | Polar or charged residues | Hydrogen bonding, electrostatic |

| S4 | pTosyl | Large hydrophobic residues | Hydrophobic |

| Catalytic Site | Vinylsulfone | Cysteine | Covalent |

Preclinical Research Applications and Therapeutic Hypotheses of Ptosyl Glu Otbu Ala Leuvsme

Investigational Potential in Protease-Associated Pathologies, including Neurodegeneration, Cancer, and Inflammatory Diseases

The interest in pTosyl-Glu(OtBu)-Ala-LeuVSMe as a therapeutic candidate stems from the established link between elevated Cathepsin B activity and several pathological conditions.

Neurodegeneration: In the context of neurodegenerative diseases such as Alzheimer's disease, Cathepsin B is involved in the processing of the amyloid precursor protein (APP), which can lead to the formation of amyloid-β plaques, a hallmark of the disease. Inhibition of Cathepsin B is therefore a plausible strategy to mitigate this pathological cascade. The compound's potential relevance extends to other neurodegenerative conditions like multiple sclerosis and cerebral ischemic stroke, where aberrant protease activity contributes to neuronal damage.

Cancer: Cathepsin B is frequently overexpressed in various cancers, including bone, brain, and metastatic tumors. Its role in cancer progression is multifaceted, involving the degradation of the extracellular matrix, which facilitates tumor invasion and metastasis. By inhibiting Cathepsin B, this compound could theoretically disrupt these processes, thereby impeding cancer cell proliferation and spread.

Inflammatory Diseases: Chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), osteoarthritis, pancreatitis, psoriasis, and rheumatoid arthritis are also associated with dysregulated Cathepsin B activity. In these diseases, Cathepsin B contributes to tissue damage and the perpetuation of the inflammatory response. A potent inhibitor like this compound could therefore exert anti-inflammatory effects by reducing the enzymatic degradation of tissue components and modulating inflammatory pathways.

Role as a Chemical Probe for Elucidating Enzyme Function and Biological Pathways

Peptidyl vinyl sulfones, the class of compounds to which this compound belongs, are valuable tools in chemical biology. Due to their mechanism-based, irreversible mode of inhibition, they can be used as activity-based probes (ABPs) to study the function of their target enzymes in complex biological systems.

An appropriately modified version of this compound, for instance by incorporating a reporter tag such as a fluorophore or a biotin (B1667282) moiety, could be used to:

Visualize active Cathepsin B: Such a probe would allow for the imaging and localization of active Cathepsin B within cells and tissues, providing insights into its subcellular distribution and activity in different physiological and pathological states.

Profile enzyme activity: ABPs can be used to quantify the activity of a target enzyme in biological samples, which can be a valuable biomarker for disease diagnosis or for assessing the efficacy of therapeutic interventions.

Identify novel substrates and interacting partners: By covalently binding to the active site of Cathepsin B, a probe can be used to pull down the enzyme and its interacting partners, facilitating the discovery of novel substrates and regulatory proteins.

The development of selective chemical tools is crucial for dissecting the individual roles of proteases like Cathepsin B, which are part of a complex network of enzymes with often overlapping specificities.

Theoretical Frameworks for Modulating Protease Activity in Disease Progression

The therapeutic rationale for using this compound is based on the principle of targeted, mechanism-based enzyme inhibition. As a peptidyl vinyl sulfone, it is designed to mimic the natural substrate of Cathepsin B and to be recognized and processed by the enzyme's active site.

The vinyl sulfone moiety is an electrophilic "warhead" that, once positioned in the active site, reacts with the catalytic cysteine residue (Cys29 in human Cathepsin B). This reaction is a Michael addition, where the nucleophilic thiol group of the cysteine attacks the β-carbon of the vinyl group. This results in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme.

This irreversible inactivation of Cathepsin B leads to a downstream cascade of effects. By reducing the proteolytic activity of Cathepsin B, the degradation of its specific substrates is diminished. In the context of disease, this can mean:

In neurodegeneration: A shift in APP processing away from the amyloidogenic pathway.

In cancer: A reduction in the breakdown of the extracellular matrix, thereby hindering cancer cell invasion and metastasis.

In inflammation: A decrease in the release of pro-inflammatory mediators and a reduction in tissue degradation.

The specificity of the inhibitor for Cathepsin B over other proteases is determined by the peptide sequence (Glu-Ala-Leu) and the N-terminal protecting group (pTosyl), which are designed to fit optimally into the substrate-binding pockets of Cathepsin B. This targeted approach aims to maximize the therapeutic effect while minimizing off-target effects.

Emerging Research Directions and Future Perspectives on Ptosyl Glu Otbu Ala Leuvsme

Development of Next-Generation Analogues with Enhanced Potency, Selectivity, and Bioavailability

The development of next-generation analogues of PSMA inhibitors is a dynamic area of research aimed at improving their therapeutic index. For a compound like pTosyl-Glu(OtBu)-Ala-LeuVSMe, this involves systematic modifications of its core structure to enhance potency, selectivity, and bioavailability.

One of the primary areas of focus is the optimization of the linker region, which in this case is the Ala-Leu dipeptide. The length, flexibility, and hydrophobicity of the linker can significantly influence the binding affinity and pharmacokinetic properties of the molecule. Researchers are exploring a variety of linker modifications, including the incorporation of different amino acids, polyethylene glycol (PEG) chains, and other chemical moieties to fine-tune these properties. The goal is to design linkers that position the warhead (the VSMe group) optimally for interaction with the target enzyme while maintaining favorable solubility and distribution profiles.

Another key aspect is the modification of the targeting moiety, pTosyl-Glu(OtBu). The glutamate-urea-lysine (Glu-urea-Lys) and glutamate-urea-glutamate (Glu-urea-Glu) scaffolds have been extensively studied for their high affinity to PSMA. nih.gov Future research will likely involve exploring bioisosteric replacements for the urea component to improve stability and binding kinetics. acs.org Additionally, modifications to the tosyl and tert-butyl ester groups could be investigated to enhance cell permeability and reduce off-target effects.

The vinyl sulfone methyl (VSMe) group is a Michael acceptor that can form a covalent bond with nucleophilic residues in the target protein, leading to irreversible inhibition. researchgate.netnih.gov While this can provide sustained therapeutic effects, it also raises concerns about potential off-target reactivity. The development of next-generation analogues will likely focus on modulating the reactivity of the vinyl sulfone group to enhance its selectivity for PSMA. This could involve the introduction of electron-withdrawing or -donating groups in proximity to the vinyl sulfone to fine-tune its electrophilicity.

The table below summarizes potential modifications and their expected impact on the properties of this compound analogues.

| Structural Component | Potential Modification | Desired Outcome |

| Targeting Moiety | Bioisosteric replacement of urea, modification of protecting groups | Increased binding affinity, improved stability, enhanced cell permeability |

| Linker | Variation of amino acid sequence, incorporation of PEG chains | Optimized pharmacokinetics, improved solubility, better target engagement |

| Reactive Group | Modulation of electrophilicity of the vinyl sulfone | Enhanced selectivity, reduced off-target reactivity |

Application in Diagnostic and Imaging Probes for Molecular Targets (e.g., Prostate-Specific Membrane Antigen targeting)

The high specificity of PSMA inhibitors makes them ideal candidates for the development of diagnostic and imaging probes. By conjugating a PSMA-targeting molecule to an imaging agent, such as a radionuclide for Positron Emission Tomography (PET) or a fluorophore for optical imaging, it is possible to visualize the location and extent of prostate cancer. thno.orgnih.gov

A molecule with the structural backbone of this compound could be adapted for imaging purposes by replacing the tosyl group or modifying the linker to incorporate a chelator for a radionuclide like Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F). nih.gov The resulting radiolabeled probe would be expected to accumulate in PSMA-expressing tumors, allowing for their detection with high sensitivity and specificity. acs.org

The development of such probes would involve several key steps:

Synthesis and Radiolabeling: Efficient methods for synthesizing the precursor molecule and incorporating the radionuclide would need to be established.

In Vitro Characterization: The binding affinity and specificity of the radiolabeled probe for PSMA would be evaluated in cell culture models.

In Vivo Imaging: The ability of the probe to visualize PSMA-positive tumors would be assessed in animal models of prostate cancer.

The vinyl sulfone group, while primarily considered a therapeutic warhead, could also play a role in imaging applications. Its ability to form a covalent bond with the target could lead to prolonged retention of the imaging probe in the tumor, potentially improving the signal-to-noise ratio and allowing for delayed imaging protocols.

The table below outlines the components of a potential PSMA-targeted imaging probe based on the this compound scaffold.

| Component | Function | Example |

| Targeting Moiety | Binds to PSMA | Glu-urea-based scaffold |

| Linker | Connects targeting moiety to imaging agent | Peptide or PEG-based linker |

| Imaging Agent | Provides a detectable signal | ⁶⁸Ga, ¹⁸F, or a near-infrared fluorophore |

| Reactive Group (optional) | Enhances retention in the target | Vinyl sulfone |

Advanced Methodologies for High-Throughput Screening and Lead Optimization

The discovery and optimization of novel PSMA inhibitors can be accelerated through the use of advanced high-throughput screening (HTS) methodologies. These techniques allow for the rapid evaluation of large libraries of compounds to identify those with the desired activity and properties.

For a compound like this compound, HTS assays could be employed to screen for analogues with improved potency and selectivity. For instance, a fluorescence-based assay could be developed to measure the inhibition of PSMA's enzymatic activity. In such an assay, a fluorogenic substrate of PSMA would be used, and the ability of test compounds to reduce the fluorescent signal would be quantified.

In addition to biochemical assays, cell-based HTS assays can provide valuable information about a compound's activity in a more physiologically relevant context. For example, a high-content imaging assay could be used to assess the ability of compounds to inhibit the proliferation of PSMA-expressing prostate cancer cells or to induce apoptosis. The use of 3D organoid models in screening is also a promising approach that more closely mimics the tumor microenvironment. nih.gov

Once initial hits are identified through HTS, lead optimization can be guided by computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking. These in silico techniques can help to predict the activity of new analogues and prioritize them for synthesis and further testing. A 2021 study demonstrated the use of a high-throughput clonogenic screen to test 2,000 drugs in combination with ¹⁷⁷Lu-PSMA therapy, identifying novel synergistic combinations. snmjournals.org

Integration into Polypharmacology and Combination Therapy Research Strategies

The complexity of cancer often necessitates the use of combination therapies that target multiple pathways simultaneously. PSMA-targeted agents like this compound are well-suited for integration into such strategies.

One approach is to combine a PSMA-targeted therapy with a drug that has a complementary mechanism of action. For example, combining a PSMA inhibitor with an androgen receptor pathway inhibitor or a PARP inhibitor could lead to synergistic antitumor effects. nih.gov Clinical trials are actively exploring such combinations. youtube.comurotoday.com

Another strategy is to develop "dual-targeting" or polypharmacological agents that can simultaneously engage PSMA and another cancer-related target. This can be achieved by designing molecules that incorporate two distinct pharmacophores. For instance, a molecule could be synthesized that contains a PSMA-binding moiety and a domain that inhibits a protein involved in cell signaling or DNA repair.

The irreversible nature of the inhibition by the vinyl sulfone group in this compound could be particularly advantageous in combination therapies. By permanently inactivating PSMA, it may sensitize cancer cells to the effects of other therapeutic agents. Research in this area is ongoing, with studies investigating the combination of ¹⁷⁷Lu-PSMA with various other cancer treatments. guoncologynow.commdpi.com

The table below provides examples of potential combination therapy strategies involving a PSMA inhibitor.

| Combination Partner | Rationale | Potential Benefit |

| Androgen Receptor Inhibitor | Targets a key driver of prostate cancer growth | Synergistic inhibition of tumor growth |

| PARP Inhibitor | Exploits DNA repair deficiencies in some cancers | Enhanced cancer cell killing |

| Immunotherapy | Primes the immune system to attack cancer cells | Overcoming immune evasion by tumors |

| Chemotherapy | Targets rapidly dividing cells | Additive or synergistic cytotoxicity |

Q & A

Q. How can researchers design experiments to analyze the reactivity of the VSMe group in bioconjugation applications?

- Methodological Answer : Perform Michael addition assays with thiol-containing nucleophiles (e.g., glutathione) under physiological conditions. Monitor reaction kinetics via UV-Vis (loss of vinyl sulfone absorbance at 280 nm) or HPLC. Optimize stoichiometry and pH for selective conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.